Product packaging for Fmoc-DL-Ala-OH(Cat. No.:CAS No. 35661-38-2)

Fmoc-DL-Ala-OH

Cat. No.: B3424585
CAS No.: 35661-38-2
M. Wt: 311.3 g/mol
InChI Key: QWXZOFZKSQXPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance within Fmoc-Protected Amino Acid Derivatives

Fmoc-protected amino acids are the fundamental building blocks used in the most prevalent strategy for solid-phase peptide synthesis (SPPS). chempep.com The primary role of the Fmoc group is to temporarily block the α-amino group of an amino acid. chempep.com This prevents unwanted reactions at the amino-terminus during the coupling of the carboxyl group of that amino acid to the free amino group of the growing peptide chain.

The defining characteristic of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.comluxembourg-bio.com This allows for its selective removal without affecting other acid-labile protecting groups that are often used to protect reactive side chains of other amino acids (e.g., tert-butyl or trityl groups). chempep.comnih.gov This "orthogonal" protection scheme, where different protecting groups can be removed under distinct chemical conditions, is crucial for synthesizing complex peptides. peptide.comnih.gov Fmoc-DL-Ala-OH functions as one of these essential building blocks, allowing for the incorporation of either D- or L-alanine residues into a peptide sequence.

Historical Evolution and Fundamental Role in Contemporary Peptide Synthesis Methodologies

The journey to modern peptide synthesis began nearly a century ago, with early efforts conducted in a solution phase. nih.gov These methods were often laborious and inefficient for longer peptides. creative-peptides.com A revolutionary breakthrough came in the 1960s when R. Bruce Merrifield developed solid-phase peptide synthesis (SPPS), a concept for which he was later awarded the Nobel Prize. peptide.com Merrifield's initial strategy relied on the acid-labile tert-butyloxycarbonyl (Boc) protecting group. peptide.com

The landscape of peptide synthesis shifted significantly in the 1970s when Louis A. Carpino and Grace Y. Han introduced the base-labile Fmoc protecting group. peptide.com By the late 1970s and early 1980s, this new protecting group was adapted for solid-phase synthesis, giving rise to the Fmoc/tBu strategy. nih.govpeptide.com This methodology offered a milder alternative to the harsh acidic conditions required in Boc chemistry, which could degrade sensitive peptide sequences. nih.govnih.gov The milder conditions of Fmoc chemistry proved advantageous for creating complex, modified, or long peptides. nih.govnih.gov

In contemporary Fmoc-SPPS, a C-terminally anchored amino acid on an insoluble resin support is the starting point. The synthesis cycle involves:

Deprotection: The Fmoc group from the resin-bound amino acid is removed with a mild base (e.g., piperidine). creative-peptides.com

Activation and Coupling: The next Fmoc-protected amino acid, such as this compound, is activated and coupled to the newly freed amino group on the resin. luxembourg-bio.comcreative-peptides.com

Washing: Excess reagents are washed away.

This cycle is repeated until the desired peptide sequence is assembled. This compound serves as a fundamental reagent in this iterative process, enabling the precise incorporation of alanine (B10760859) residues into the growing chain. creative-peptides.comadvancedchemtech.com

Table 2: Key Milestones in the Evolution of Peptide Synthesis

Year(s) Milestone Significance
1901 Emil Fischer reports the first synthesis of a peptide linkage. peptidemachines.com Establishes the fundamental chemistry of peptide bond formation.
1932 Bergmann and Zervas create the carbobenzoxy (Cbz) protecting group. nih.gov Introduces the first reversible Nα-protecting group, a key concept for controlled synthesis.
1963 R. Bruce Merrifield develops solid-phase peptide synthesis (SPPS). peptide.com Revolutionizes peptide synthesis by anchoring the peptide to a solid support, simplifying purification.
1970 Carpino and Han introduce the base-labile Fmoc protecting group. peptide.com Provides a chemically mild alternative to the acid-labile Boc group.

| 1978 | The Fmoc/tBu strategy for SPPS is developed. peptide.com | Establishes an orthogonal protection scheme using mild basic deprotection, which becomes the dominant method for SPPS. merckmillipore.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO4 B3424585 Fmoc-DL-Ala-OH CAS No. 35661-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZOFZKSQXPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275950, DTXSID70865784
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_39542
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35661-39-3, 35661-38-2
Record name N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC334296
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Investigations and Elucidation of Reaction Pathways

Mechanism of Fmoc Group Deprotection

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in the iterative cycle of peptide chain elongation in SPPS. This process is typically achieved by treatment with a mild base, and its mechanism has been extensively studied to optimize reaction conditions and minimize side reactions.

Elucidation of the E1cb Elimination Mechanism

The cleavage of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. total-synthesis.comchemistrysteps.comwikipedia.org This multi-step process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorene (B118485) ring system by a base. nih.govspringernature.comluxembourg-bio.com The electron-withdrawing nature of the fluorene moiety enhances the acidity of this proton, facilitating its removal. springernature.com

This initial deprotonation is the rate-determining step and results in the formation of a carbanion intermediate, which is the conjugate base of the starting material. wikipedia.orgrsc.orgmasterorganicchemistry.com This carbanion is stabilized by the aromatic system of the fluorene group. total-synthesis.com The reaction then proceeds through a β-elimination, where the lone pair of electrons on the carbanion facilitates the cleavage of the C-O bond, leading to the release of the free amine of the amino acid and the formation of a highly reactive electrophile, dibenzofulvene (DBF). nih.govrsc.orgresearchgate.net Secondary amines, commonly used for deprotection, then act as scavengers, trapping the DBF to form a stable adduct, thereby preventing it from participating in undesired side reactions. total-synthesis.comnih.govspringernature.com

Impact of Base-Mediated Cleavage Reagents (e.g., Piperidine (B6355638), DBU) on Reaction Kinetics and Efficiency

DBU is a stronger, non-nucleophilic base compared to piperidine. rsc.org While it can effectively catalyze Fmoc removal, its non-nucleophilic nature means it does not quench the resulting dibenzofulvene (DBF) byproduct. lookchem.com This can lead to DBF adduct formation with the newly deprotected amine. lookchem.com Therefore, DBU is often used in combination with a nucleophilic scavenger, such as piperazine (B1678402). lookchem.comrsc.orgacs.orgresearchgate.net Studies have shown that a combination of 5% piperazine and 2% DBU can achieve complete Fmoc removal in under a minute, which is significantly faster than 20% piperidine. rsc.orglookchem.com This rapid deprotection can be particularly advantageous for synthesizing "difficult sequences" prone to aggregation. rsc.orgrsc.org

Comparative Kinetics of Fmoc Deprotection Reagents
Amine Base ReagentHalf-life (t½)
20% Piperidine~7 seconds
5% Piperidine~20 seconds
5% Piperazine + 0.5% DBU~12 seconds
5% Piperazine + 1% DBU~7 seconds
5% Piperazine + 2% DBU~4 seconds
50% Morpholine~1 minute

Characterization and Mitigation of Side Reactions

Formation Mechanisms of Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH via Lossen Rearrangement

During the preparation of Fmoc-protected amino acids using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), the formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH (where AA is an amino acid) has been identified as a significant side reaction. nih.govresearchgate.netnih.gov The mechanism for the formation of Fmoc-β-Ala-OH from the Fmoc-OSu reagent involves a Lossen-type rearrangement. nih.govresearchgate.net This process is initiated by deprotonation and elimination steps within the succinimide (B58015) moiety, ultimately leading to the rearranged β-alanine derivative. nih.gov This impurity can then be incorporated into the growing peptide chain, resulting in deletion sequences that are difficult to separate from the target peptide. nih.gov

Mechanistic Studies on Fmoc-Dipeptide and Tripeptide Formation

Another potential side reaction, particularly when using 9-fluorenylmethyl chloroformate (Fmoc-Cl) for the introduction of the Fmoc group, is the unwanted formation of Fmoc-dipeptides and, subsequently, tripeptides. nih.gov This occurs through an unwanted activation of the carboxyl group of the amino acid being protected. nih.gov The activated Fmoc-amino acid can then react with another molecule of the free amino acid present in the reaction mixture, leading to the formation of an Fmoc-dipeptide. This impurity can then be carried through the synthesis, leading to insertion sequences in the final peptide product.

Aspartimide Formation and Strategies for Suppression in Fmoc Chemistry

Aspartimide formation is one of the most problematic side reactions in Fmoc-based SPPS, occurring when a peptide sequence contains an aspartic acid (Asp) residue. nih.govsigmaaldrich.com The reaction is catalyzed by the basic conditions used for Fmoc deprotection. iris-biotech.deresearchgate.net It involves the intramolecular cyclization of the peptide backbone, where the nitrogen atom of the succeeding peptide bond attacks the side-chain carbonyl group of the Asp residue. iris-biotech.deiris-biotech.de This forms a five-membered succinimide ring, known as an aspartimide. iris-biotech.de

The resulting aspartimide is susceptible to nucleophilic attack by the deprotection base (e.g., piperidine) or residual water, which can open the ring to form both the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer. nih.govsigmaaldrich.com This process is often accompanied by epimerization at the α-carbon of the aspartic acid residue, potentially generating a complex mixture of up to nine by-products. nih.govsigmaaldrich.comiris-biotech.de Sequences containing Asp-Gly are particularly prone to this side reaction. iris-biotech.deiris-biotech.de

Several strategies have been developed to suppress aspartimide formation:

Modification of Deprotection Conditions: Adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can significantly reduce aspartimide formation. biotage.comchempep.com Using a weaker base, such as piperazine, is also effective at suppressing this side reaction. biotage.com

Sterically Hindered Side-Chain Protection: Increasing the steric bulk of the Asp side-chain protecting group can physically block the formation of the succinimide ring. biotage.com Protecting groups such as 3-methylpent-3-yl (Mpe) have shown improvements over the standard tert-butyl (tBu) group. biotage.com

Backbone Protection: Protecting the amide nitrogen of the peptide bond following the Asp residue can completely eliminate aspartimide formation by removing the nucleophilic lone pair of electrons involved in the cyclization. biotage.com The use of pre-formed dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the glycine (B1666218) amide nitrogen, is a highly effective strategy. iris-biotech.de

Strategies for Aspartimide Suppression
StrategyMechanismExample
Modified Deprotection CocktailReduces the basicity of the cleavage reagent or introduces a proton source.20% Piperidine + 0.1 M HOBt; Piperazine instead of Piperidine. biotage.com
Bulky Side-Chain Protecting GroupsSteric hindrance prevents the backbone nitrogen from attacking the side-chain ester.Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH. sigmaaldrich.combiotage.com
Backbone Amide ProtectionRemoves the nucleophilicity of the amide nitrogen involved in the cyclization.Use of Dmb or Hmb protecting groups on the subsequent residue. iris-biotech.debiotage.com
Acidic AdditivesAddition of small amounts of organic acids to the piperidine solution. acs.org1% Formic acid added to piperazine/DBU solution. lookchem.comrsc.org

Racemization Studies and Control in Coupling Reactions

The study of racemization is a critical aspect of peptide synthesis, aiming to preserve the stereochemical integrity of the chiral amino acid residues. In conventional solid-phase peptide synthesis (SPPS), the activation of the carboxylic acid of an N-protected amino acid for coupling can make the α-proton labile, leading to its abstraction and subsequent loss of stereochemistry. nih.govpeptide.comnih.gov This is particularly problematic for optically pure L- or D-amino acids.

However, Fmoc-DL-Ala-OH is, by definition, a 1:1 racemic mixture of Fmoc-D-Alanine and Fmoc-L-Alanine. Therefore, "racemization" in the traditional sense—the conversion of one enantiomer into the other, leading to a loss of optical purity—is not a relevant concern for this compound itself, as the starting material is already racemic.

Instead, the critical issue during the coupling of this compound is the potential for epimerization at the chiral center of the preceding amino acid residue in the peptide chain. The basic conditions used for Fmoc group removal (typically with piperidine in DMF) and the coupling step itself can promote racemization of the C-terminal residue of the growing peptide. peptide.comresearchgate.net

Control of stereochemistry in reactions involving racemic compounds often focuses on diastereoselective synthesis, where the racemic mixture reacts with a chiral entity to produce diastereomers, which can then be separated. In the context of coupling this compound to a growing peptide chain that is itself chiral, two diastereomeric peptides would be formed.

Key factors influencing the stereochemical outcome of coupling reactions include:

Coupling Reagents: The choice of coupling reagent significantly impacts the degree of racemization. nih.gov Additives like 1-hydroxybenzotriazole (HOBt), ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), and 6-Cl-HOBt are commonly used to suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediates. peptide.com For instance, studies on other amino acids have shown that uronium/aminium-type reagents like HATU can lead to higher racemization compared to carbodiimide-based methods like DIC/Oxyma, especially for sensitive residues like histidine and cysteine. nih.govresearchgate.net

Base: The type and strength of the base used during the coupling step can influence the rate of racemization. Non-nucleophilic, sterically hindered bases are often preferred.

Temperature: Higher temperatures can accelerate both the coupling reaction and the rate of racemization. researchgate.net Therefore, maintaining optimal temperature control is crucial.

Influence of Coupling Reagents on Racemization for Sensitive Amino Acids
Fmoc-Amino AcidCoupling Reagent SystemExtent of Racemization (% D-isomer)Reference
Fmoc-L-His(Trt)-OHDIC/Oxyma1.8% nih.gov
Fmoc-L-His(Trt)-OHHATU/NMMHigher than DIC/Oxyma nih.gov
Fmoc-L-Cys(Trt)-OHDIC/OxymaNegligible nih.gov
Fmoc-L-Cys(Trt)-OHOther ReagentsObserved nih.gov
Fmoc-L-Ser(tBu)-OHHATU/NMMObserved nih.gov

This table illustrates findings for other sensitive amino acids, as specific comparative data for this compound is not the primary focus of racemization studies. The principles of using milder coupling reagents to suppress epimerization remain relevant.

Solvent Effects on Reaction Outcomes and Selectivity

The solvent is a crucial parameter in peptide synthesis, influencing reaction rates, solubility of reagents, and the stability of intermediates, thereby affecting reaction outcomes and selectivity. nih.govnih.gov The choice of solvent can modulate the polarity of the reaction medium, which in turn affects the stabilization of charged intermediates and transition states involved in both the desired coupling reaction and undesired side reactions. nih.govnih.gov

In Fmoc-based solid-phase peptide synthesis, Dimethylformamide (DMF) is the most commonly used solvent due to its excellent solvating properties for protected amino acids, reagents, and the growing peptide chain on the solid support. However, other solvents are also employed to address specific challenges.

Dimethylformamide (DMF): Its high polarity and solvating power facilitate the reaction kinetics. However, it can promote side reactions such as aspartimide formation if not used carefully. peptide.com

N-Methyl-2-pyrrolidone (NMP): Often used as an alternative to DMF, especially for aggregating sequences, due to its superior solvating capabilities.

Dichloromethane (B109758) (DCM): A less polar solvent, often used during the initial loading of the first amino acid onto the resin and in combination with other solvents.

Acetonitrile (MeCN): While not the primary solvent for coupling, its use has been explored. Studies on other catalytic systems have shown that polar aprotic solvents like MeCN and DMF can significantly alter reaction selectivity compared to nonpolar solvents like THF or toluene, or even polar protic solvents like alcohols. nih.govnih.govacs.org This is often attributed to the ability of polar solvents to stabilize charged or anionic transition states. nih.govnih.gov

The outcome of a coupling reaction involving this compound is primarily the formation of the peptide bond. The "selectivity" in this context would refer to the chemoselectivity (peptide bond formation over side reactions) and the diastereoselectivity when coupling to a chiral peptide. Solvents can influence the aggregation of peptide chains, a phenomenon that can hinder reaction completion. In such cases, switching to more powerful solvating systems like NMP or adding chaotropic agents can improve the reaction outcome. peptide.com

General Effects of Solvents on Peptide Coupling Reactions
SolventDielectric Constant (approx.)General Role and Effect on Selectivity/Outcome
Dimethylformamide (DMF)36.7Standard solvent; good solvation. Can promote base-mediated side reactions.
N-Methyl-2-pyrrolidone (NMP)32.2Excellent for overcoming aggregation; improves reaction completion for difficult sequences.
Dichloromethane (DCM)9.1Used for resin swelling and some coupling steps; less polar.
Acetonitrile (MeCN)37.5Polar aprotic; can alter selectivity in some catalytic systems by stabilizing polar transition states. nih.govnih.gov
Tetrahydrofuran (THF)7.5Nonpolar; generally leads to different selectivity profiles compared to polar aprotic solvents in cross-coupling reactions. nih.gov

Advanced Analytical Methodologies for Purity and Structural Integrity Assessment

High-Resolution Chromatographic Techniques

Chromatographic methods are fundamental in determining the purity of Fmoc-DL-Ala-OH by separating it from potential impurities. These impurities can arise from the manufacturing process and may include related amino acid derivatives, dipeptides, or by-products from the introduction of the Fmoc protecting group. sigmaaldrich.commerckmillipore.com

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Impurity Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of Fmoc-amino acids. For this compound, reversed-phase HPLC (RP-HPLC) is commonly utilized to separate the main component from impurities. The method's effectiveness relies on optimized parameters, including the stationary phase, mobile phase composition, and detector settings.

A typical RP-HPLC analysis employs a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often containing an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. phenomenex.com Detection is typically performed using a UV detector, as the fluorenyl group of the Fmoc moiety exhibits strong absorbance, commonly monitored at wavelengths such as 220 nm. phenomenex.com

Key impurities that can be detected and quantified using HPLC include:

Fmoc-β-Ala-OH and Fmoc-β-Ala-Ala-OH: These can arise from side reactions during the attachment of the Fmoc group.

Fmoc-Ala-Ala-OH: This dipeptide impurity can lead to the undesired insertion of an extra alanine (B10760859) residue during peptide synthesis. merckmillipore.com

Free Alanine: The presence of the unprotected amino acid indicates incomplete reaction or degradation. merckmillipore.com

Modern quality control standards often demand HPLC purity levels of ≥ 99.0% for Fmoc-amino acids used in peptide synthesis. cem.com Highly optimized HPLC methods are crucial to ensure that these and other potential impurities are clearly resolved from the main product peak, allowing for accurate quantification. sigmaaldrich.com

Table 1: Representative HPLC Conditions for Purity Analysis of Fmoc-Amino Acids

Parameter Condition Source
Column Lux 5 µm Cellulose-1 (250 x 4.6 mm) phenomenex.com
Mobile Phase Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water phenomenex.com
Flow Rate 1.0 mL/min phenomenex.com
Detection UV at 220 nm phenomenex.com
Temperature Ambient phenomenex.com

Supercritical Fluid Chromatography (SFC) for Advanced Separation and Chiral Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and complementary technique to HPLC for the analysis of chiral compounds like this compound. nih.gov SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol. researchgate.net This technique offers advantages such as higher efficiency, faster analysis times, and reduced consumption of organic solvents compared to HPLC. researchgate.net

For this compound, SFC is particularly effective for chiral analysis, enabling the separation of the D- and L-enantiomers. Polysaccharide-based chiral stationary phases are often employed for this purpose. Research has demonstrated the successful enantioseparation of Fmoc-Ala-OH on various chiral columns under SFC conditions. nih.govresearchgate.net For instance, a comparison of RP-HPLC and SFC showed that SFC could provide a better resolution per minute for the enantiomers of this compound. researchgate.net

Table 2: Example SFC Conditions for Chiral Analysis of this compound

Parameter Condition Source
Column Lux™ Cellulose-based (250 mm × 4.6 mm, 3 μm) researchgate.net
Mobile Phase 60:40 Supercritical CO₂ / Methanol with 0.1% formic acid researchgate.net
Flow Rate 3 mL/min researchgate.net
Detection UV (Diode Array Detector) researchgate.net
Chiral Stationary Phase (Alternate) ZWIX(+)™ (quinine-based zwitterionic) nih.gov
Separation Factor (α) on ZWIX(+)™ 1.36 nih.gov
Resolution (Rs) on ZWIX(+)™ 0.88 nih.gov

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and identifying any structural variants or impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals are expected for the aromatic protons of the fluorenyl group, the methine and methylene (B1212753) protons of the Fmoc linker, and the methine and methyl protons of the alanine moiety.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals include those from the carbonyl carbons (of the carbamate (B1207046) and the carboxylic acid), the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the alanine residue and the Fmoc linker.

The precise chemical shifts and coupling patterns observed in the NMR spectra serve as a fingerprint for the molecule, confirming its identity and providing evidence of its purity from a structural standpoint. chemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift (ppm) Source
Carboxylic Acid Carbonyl (C=O) 165-190 oregonstate.edu
Carbamate Carbonyl (C=O) ~156 General Knowledge
Aromatic Carbons (Fmoc) 120-150 oregonstate.edu
Methylene Carbon (-CH₂-) (Fmoc) ~67 General Knowledge
Methine Carbon (-CH-) (Fmoc) ~47 General Knowledge
Methine Carbon (-CH-) (Alanine) ~50 General Knowledge

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Impurity Identification and Molecular Weight Confirmation

Mass Spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and for identifying and characterizing impurities. The compound has a molecular weight of 311.33 g/mol . medchemexpress.comfda.gov In a typical electrospray ionization (ESI) mass spectrum, the molecule can be observed as a protonated molecular ion [M+H]⁺ at m/z 312.3 or as a sodium adduct [M+Na]⁺ at m/z 334.3. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and any detected impurities. This high degree of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas, making it an invaluable technique for impurity identification. Tandem mass spectrometry (MS/MS) can further be used to fragment ions, providing structural information that helps in the definitive identification of unknown impurities.

Enantiomeric Purity Determination (Chiral Capillary Electrophoresis, Chiral HPLC)

As this compound is a racemic mixture, methods capable of separating the D- and L-enantiomers are essential for its characterization and for the analysis of enantiomerically pure Fmoc-L-Ala-OH or Fmoc-D-Ala-OH. The presence of the undesired enantiomer in a starting material for peptide synthesis can lead to the formation of diastereomeric peptide impurities, which can be difficult to separate and may have different biological activities. High enantiomeric purity, often specified as ≥ 99.8%, is therefore a critical quality attribute.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for determining the enantiomeric purity of Fmoc-amino acids. phenomenex.com The method involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective for resolving the enantiomers of a wide range of Fmoc-amino acids, including Fmoc-Ala-OH, under reversed-phase conditions. phenomenex.comphenomenex.com

Table 4: Chiral HPLC Systems for Enantiomeric Resolution of Fmoc-Ala-OH

Chiral Stationary Phase Mobile Phase Example Elution Order Source
Lux Cellulose-2 Acetonitrile / 0.1% TFA D then L phenomenex.com
CHIRALPAK ZWIX(+) H₂O / Methanol (1/99 v/v) with 30 mM TEA and 60 mM FA D < L nih.govhplc.eu

Chiral Capillary Electrophoresis (CCE): CCE is another powerful technique for enantioselective analysis. It offers high separation efficiency and requires only very small sample volumes. For the chiral separation of Fmoc-derivatized amino acids, a chiral selector, such as a cyclodextrin, is typically added to the background electrolyte. tiscali.cznih.gov The differential interaction of the D- and L-enantiomers with the chiral selector as they migrate through the capillary under an electric field results in their separation. Studies have demonstrated the successful use of CCE with β-cyclodextrin as a chiral selector for the enantioseparation of 16 proteinogenic Fmoc-DL-amino acids. nih.gov

Research on Functional Applications in Advanced Chemistry and Biology

Role in Pharmaceutical Research and Drug Development

The pharmaceutical industry extensively utilizes Fmoc-protected amino acids, including Fmoc-DL-Ala-OH, for the synthesis of peptides with therapeutic potential. Its role spans from fundamental peptide construction to the development of complex drug molecules.

Utilization as a Building Block for Biologically Active Peptides

This compound functions as a key building block in the stepwise synthesis of peptides. The Fmoc group allows for the sequential addition of amino acids during solid-phase peptide synthesis (SPPS), a technique that facilitates the creation of peptides with defined sequences chemimpex.commdpi.comresearchgate.netnih.gov. These synthesized peptides can exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development. The ability to incorporate alanine (B10760859), in either its D- or L-form (or as a racemic mixture in the case of DL-alanine), into peptide chains is fundamental for constructing peptides that mimic natural biological processes or possess novel functionalities researchgate.netbiosynth.com.

Development of Peptide-Based Therapeutics and Diagnostic Agents

This compound is integral to the development of peptide-based therapeutics and diagnostic agents. Pharmaceutical research leverages this compound to synthesize peptides designed to target specific biological pathways or disease markers chemimpex.comresearchgate.netbiosynth.commdpi.comchemsrc.com. The controlled synthesis afforded by Fmoc chemistry allows for the precise engineering of peptides that can act as drugs, diagnostic tools, or components of advanced drug delivery systems. Specifically, this compound is recognized for its role in peptide chemistry and pharmaceutical research, contributing to the development of peptide-based drugs and materials mdpi.com.

Studies on Antifungal Activity of Fmoc-Alanine Derivatives

Fmoc-protected amino acid derivatives and the peptides synthesized from them have demonstrated significant antifungal activity. Research has focused on these compounds as potential agents against various fungal pathogens, including Aspergillus species, which are significant concerns in both veterinary and human health chemimpex.comnih.govrsc.org. Studies have evaluated the minimum inhibitory concentrations (MICs) and IC50 values of these derivatives against fungal strains, indicating their therapeutic promise. For instance, specific Fmoc-protected triazolyl-amino acid dipeptides have shown potent antifungal activity, with some exhibiting greater efficacy than conventional antifungal drugs like fluconazole (B54011) nih.govrsc.org.

Fungal StrainTested Compound/DerivativeIC50 (µM)
Aspergillus versicolorDipeptide 7a169.94
Aspergillus flavusDipeptide 7a176.69
Aspergillus versicolorFluconazole (control)254.01
Aspergillus flavusFluconazole (control)184.64
Aspergillus flavusProtected Amino Acid 3a267.86

Exploration of Anticancer Properties of Derivatives

This compound and its derivatives are being explored for their anticancer properties. Research indicates that Fmoc-D-Ala-OH itself exhibits anticancer effects, including inhibitory actions on cancer cells by blocking protein synthesis and inducing cell death mdpi.com. Furthermore, peptides incorporating D-alanine, synthesized using Fmoc-D-Ala-OH, have demonstrated anticancer activity against various cancer cell lines, such as HeLa cells, with reported IC50 values fengchengroup.com. The substitution of L-alanine with D-alanine in certain peptide structures has been shown not to diminish, and sometimes even enhance, their anticancer efficacy and plasma stability fengchengroup.com. Studies involving Fmoc-modified peptides, such as Fmoc-diphenylalanine hydrogels, have also shown promise in enhancing the activity of chemotherapeutic agents against cancer cells mdpi.com.

Cancer Cell LineTested Compound/PeptideReported Activity/IC50
HeLaPeptide containing d-Ala (synthesized with Fmoc-d-Ala-OH)IC50 = 52 μM
Cancer CellsFmoc-D-Ala-OHInhibitory effect, cell death

Bioconjugation Chemistry and Molecular Labeling

Bioconjugation chemistry involves the covalent linking of biomolecules, such as peptides, to other molecules like proteins, antibodies, or labels. This compound and related Fmoc-protected amino acids are instrumental in these strategies.

Strategies for Linking Peptides to Other Biomolecules

Fmoc-protected amino acids, including this compound, are employed as building blocks in creating peptides that can be subsequently conjugated to other molecules. This approach is vital for developing targeted therapeutic agents, diagnostic probes, and advanced materials. For instance, Fmoc-beta-Ala(SO3H)-OH, a related derivative, has been used to couple hydrophobic labels like Cyanine and Rhodamine dyes to peptides, thereby increasing their solubility in aqueous environments iris-biotech.de. The Fmoc/Dde strategy, which utilizes specific protecting groups, is also employed for creating fluorescently-labeled peptides and multi-functional probes, essential for molecular imaging and diagnostics sigmaaldrich.com. Photocaged tetrazines, when incorporated into peptides using functionalized Fmoc-amino acids, serve as versatile tools in bioconjugation for various applications researchgate.net.

Target Biomolecule/LabelFmoc-Peptide/Derivative UsedPurpose/Application
Hydrophobic LabelsFmoc-beta-Ala(SO3H)-OHIncrease solubility in water
Fluorescent LabelsPeptides synthesized using Fmoc/Dde strategyMolecular imaging, diagnostics
TetrazinesFunctionalized Fmoc-amino acidsBioconjugation for various applications
Proteins/AntibodiesPeptides synthesized using Fmoc-protected amino acidsTargeted drug delivery, diagnostic agents

Compound List

The following compounds are mentioned in this article:

this compound (N-α-(9-Fluorenylmethoxycarbonyl)-DL-alanine)

Fmoc-Ala-Gly-OH

Fmoc-D-Ala-OH

Fmoc-L-Ala-OH

Fmoc-Ala-Ala-OH

Fmoc-3-(2'-quinoyl)-L-alanine

Fmoc-Ala-Pro-OH

Fmoc-protected 1,2,4-triazolyl-α-amino acids

Dipeptide 7a

Protected Amino Acid 3a

Fluconazole

Fmoc-d-Ala-OH

HeLa cancer cell lines

Fmoc-diphenylalanine (Fmoc-FF)

Anticancer peptides (ACPs)

Fmoc-beta-Ala(SO3H)-OH

Cyanine dyes

Rhodamine dyes

Photocaged tetrazines

Fmoc/Dde strategy

Fmoc-Rink Amide AM resin

Fmoc-L-Arg(Pbf)-OH

Fmoc-L-Asn(Trt)-OH

Fmoc-L-Asp(OtBu)-OH

Fmoc-L-Cys(Trt)-OH

Fmoc-L-Gln(Trt)-OH

Fmoc-L-Glu(tBu)-OH

Fmoc-L-Gly-OH

Fmoc-L-His(Trt)-OH

Fmoc-L-Ile-OH

Fmoc-L-Leu-OH

Fmoc-L-Lys(Boc)-OH

Fmoc-Met-OH

Fmoc-L-Phe-OH

Fmoc-L-Pro-OH

Fmoc-L-Ser(tBu)-OH

Fmoc-L-Thr(tBu)-OH

Fmoc-L-Trp(Boc)-OH

Fmoc-L-Tyr(tBu)-OH

Fmoc-L-Val-OH

Application in Targeted Drug Delivery System Design

Peptide-based drug delivery systems (DDSs) are at the forefront of modern pharmaceutical research, offering advantages such as biocompatibility, high drug-loading capacity, chemical diversity, and specific targeting capabilities mdpi.comnih.gov. These systems aim to deliver therapeutic agents to specific sites within the body, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. This compound, as a protected amino acid, serves as a foundational element in the synthesis of peptides used in these advanced DDSs. For instance, Fmoc-Pro-D-Ala-OH has been specifically noted for its role in targeted drug delivery systems chemimpex.com. Furthermore, derivatives like Fmoc-Ala-Ala-Asn(Trt)-OH are utilized as intermediates in the creation of peptide linkers for antibody-drug conjugates (ADCs) and peptide prodrugs, highlighting the compound's significance in developing sophisticated therapeutic modalities cd-bioparticles.net. The ability to precisely control peptide sequences using Fmoc-protected amino acids like this compound is instrumental in engineering peptides with desired targeting ligands and drug-releasing functionalities.

Use in Affinity Labeling of Proteins

Affinity labeling is a powerful technique used to study molecular interactions, particularly ligand-receptor binding, by covalently attaching a probe to the interaction site. While direct applications of this compound in protein affinity labeling are not extensively detailed in the provided literature, its role as a precursor in synthesizing peptides for such studies is significant. Fmoc-protected amino acids are standard reagents in solid-phase peptide synthesis (SPPS), a method commonly employed to create custom peptides, including those designed as photoaffinity probes. These probes, often incorporating photoreactive groups, can be synthesized using Fmoc-protected amino acids to study interactions with target proteins or receptors unil.chnih.gov. The Fmoc group's compatibility with standard peptide synthesis protocols ensures that this compound can be incorporated into complex peptide sequences designed for affinity labeling experiments, enabling researchers to map binding sites and investigate protein-protein or protein-ligand interactions with high precision.

Applications in Material Science and Nanotechnology

The inherent ability of Fmoc-modified amino acids to self-assemble into ordered nanostructures makes them attractive candidates for applications in material science and nanotechnology, including the development of novel materials and advanced electronic devices.

Applications in Material Science and Nanotechnology

Investigation of Self-Assembled Structures and Nanoarchitectures

Fmoc-protected amino acids, including this compound, are known to undergo self-assembly into various nanostructures such as fibers, spheres, and flower-like morphologies, driven by non-covalent interactions like hydrogen bonding and π-π stacking researchgate.netresearchgate.net. The specific morphology is often dependent on external conditions such as concentration, temperature, and solvent environment. This compound, in particular, has been observed to form flower-like self-assembled structures across a range of concentrations and temperatures researchgate.netresearchgate.net. These self-assembled peptide-based nanomaterials can also form hydrogels, which are three-dimensional networks capable of encapsulating and releasing substances, finding applications in areas like tissue engineering and drug delivery nih.govnih.govfrontiersin.org. The controlled formation of these nanoarchitectures from this compound and its analogs offers a pathway to design novel functional materials with tailored properties.

Table 1: Self-Assembly Characteristics of Fmoc-Ala-OH and Related Amino Acids

Fmoc-Amino AcidConditions (Concentration, Temperature)Observed MorphologyReferences
Fmoc-Ala-OHLow & High Conc., Room Temp.Flower-like researchgate.netresearchgate.net
Fmoc-Ala-OHLow & High Conc., 70°CFlower-like researchgate.net
Fmoc-Leu-OHLow & High Conc., Room Temp.Flower-like researchgate.netresearchgate.net
Fmoc-Leu-OHLow & High Conc., 70°CSmall tube-like researchgate.net
Fmoc-Ile-OHLow & High Conc., Room Temp.Fibers-like researchgate.netresearchgate.net
Fmoc-Ile-OHLow Conc., 70°CTube-like researchgate.net
Fmoc-Ile-OHHigh Conc., 70°CFibers-like researchgate.net
Fmoc-Val-OHLow Conc., Room Temp.Flower-like researchgate.netresearchgate.net
Fmoc-Val-OHHigh Conc., Room Temp.Fibers-like researchgate.netresearchgate.net
Fmoc-Val-OHLow & High Conc., 70°CFibers-like researchgate.net

Interface Passivation in Advanced Electronic Devices (e.g., Perovskite Solar Cells)

This compound has emerged as a promising material for interface passivation in perovskite solar cells (PSCs), a technology rapidly advancing in the field of photovoltaics researchgate.netspringerprofessional.dediva-portal.org. Carrier recombination at the interfaces of PSCs is a major limitation to device performance. Applying this compound to the perovskite film surface can mitigate these issues by reducing defect states, thereby enhancing charge extraction efficiency and device stability. Research indicates that an optimal concentration of 1.5 mg/mL of this compound is effective for passivating perovskite films researchgate.netspringerprofessional.de. This passivation strategy has been shown to reduce impurities like PbI₂, prolong carrier lifetimes, and boost the luminescence of perovskite films. Spectroscopic analyses, such as electrochemical impedance spectroscopy, reveal that this compound treatment leads to decreased charge transfer resistance and increased recombination resistance at the interfaces researchgate.netspringerprofessional.de. Consequently, PSCs modified with this compound have demonstrated improved power conversion efficiencies (PCEs) and higher open-circuit voltages (Voc) compared to unpassivated devices.

Table 2: Perovskite Solar Cell (PSC) Performance Enhancement with Fmoc-Ala-OH Passivation

ParameterControl (No Passivation)Fmoc-Ala-OH Passivation (Optimal Conc. 1.5 mg/mL)Key Effects ObservedReferences
Power Conversion Efficiency (PCE)Implied lower21.14%Enhanced charge extraction researchgate.netspringerprofessional.de
Open-Circuit Voltage (Voc)Implied lower1.08 VReduced recombination losses researchgate.netspringerprofessional.de
Defect State DensityHigherLowerImproved perovskite film quality researchgate.netspringerprofessional.de
Charge Transfer ResistanceHigherDecreasedFacilitated charge transport across interfaces researchgate.netspringerprofessional.de
Recombination ResistanceLowerIncreasedReduced charge carrier recombination at interfaces researchgate.netspringerprofessional.de

Environmental and Analytical Sensor Development

The development of sensitive and selective sensors is critical for effective environmental monitoring and analysis. While specific applications of this compound in this domain are not explicitly detailed in the provided literature, its role in peptide synthesis opens avenues for its indirect contribution to sensor development.

Environmental and Analytical Sensor Development

Development of Highly Sensitive Detection Systems for Environmental Monitoring

Peptides synthesized using this compound can be functionalized or designed to act as recognition elements in biosensors or chemical sensors. These peptides can exhibit specific binding affinities for target analytes, allowing for the development of highly sensitive detection systems. For example, peptides can be incorporated into electrochemical, fluorescent, or surface plasmon resonance (SPR)-based sensors for the detection of pollutants, heavy metals, or biological contaminants in environmental samples nih.gov. The precise control over peptide sequence and structure afforded by Fmoc-protected amino acids is essential for tailoring sensor performance, including selectivity and detection limits. Although direct use of this compound in published environmental sensors is not found, its fundamental role in peptide synthesis makes it a potential component in the creation of novel sensing platforms.

Table 3: General Properties of this compound

PropertyValueReferences
Chemical NameN-(9-Fluorenylmethoxycarbonyl)-DL-alanine medchemexpress.com
CAS Number35661-38-2 medchemexpress.com
Molecular FormulaC₁₉H₁₉NO₄ vwr.com
Molecular Weight325.36 g/mol (for N-methyl-DL-alanine derivative) vwr.com
311.3 g/mol (for L-alanine derivative) chemimpex.com
315.36 g/mol (for d4 isotope) sigmaaldrich.com
Melting Point147-157 °C chemimpex.com
147-153 °C (lit.) chemicalbook.comsigmaaldrich.com
Optical Rotation[α]D20 = -18 ± 2.5 ° (C=1 in DMF) chemimpex.com
[α]20/D -18°, c = 1 in DMF sigmaaldrich.com
Purity≥ 99% (Chiral HPLC, HPLC) chemimpex.com
AppearanceWhite to off-white powder or crystalline powder chemimpex.com
SolubilitySoluble in water (specific conditions may apply) chemicalbook.com
Storage TemperatureStore below +30°C or 2-8°C chemicalbook.comsigmaaldrich.com

List of Compounds Mentioned:

this compound

N-(9-Fluorenylmethoxycarbonyl)-DL-alanine

Fmoc-Ala-OH

Fmoc-L-alanine

Fmoc-Ala-OH-d4

Fmoc-Pro-D-Ala-OH

Fmoc-Ala-Ala-Asn(Trt)-OH

Fmoc-Leu-OH

Fmoc-Ile-OH

Fmoc-Val-OH

Fmoc-D-Methionine (Fmoc-D-Met-OH)

Fmoc-FF-OH

Fmoc-Lys

Fmoc-L-Arg(Pbf)-OH

Fmoc-L-Asn(Trt)-OH

Fmoc-L-Asp(OtBu)-OH

Fmoc-L-Cys(Trt)-OH

Fmoc-L-Gln(Trt)-OH

Fmoc-L-Glu(tBu)-OH

Fmoc-L-Gly-OH

Fmoc-L-His(Trt)-OH

Fmoc-L-Ile-OH

Fmoc-Met-OH

Fmoc-L-Trp(Boc)-OH

Fmoc-Tyr(tbu)-OH

Fmoc-Thr(tbu)-OH

Fmoc-Ser(tbu)-OH

Fmoc-N-methyl-DL-alanine

Integration of Green Chemistry Principles in Fmoc Dl Ala Oh Synthesis and Peptide Chemistry

Development of Environmentally Benign Synthetic Pathways

Efforts to create more benign pathways focus on several key areas:

Alternative Reagents: Research is exploring the use of less hazardous reagents for the introduction of the Fmoc group. This includes optimizing reaction conditions to minimize the formation of byproducts, thereby simplifying purification and reducing waste.

Improved Workup Procedures: Green chemistry principles encourage the reduction or elimination of complex workup and purification procedures. Methods like recrystallization are being optimized to purify raw Fmoc-amino acids effectively, which not only reduces solvent use but also improves the purity of the final peptide product, decreasing the burden on downstream purification. ajpamc.com

Enzymatic Synthesis: Biocatalysis represents a promising green alternative for the synthesis of protected amino acids. Although still an emerging area for Fmoc-amino acids specifically, enzymatic methods offer high selectivity under mild, often aqueous, conditions, which can significantly reduce the environmental impact of the synthesis.

Research findings have shown that purifying the Fmoc-amino acid building blocks before their use in peptide synthesis can lead to a substantial increase in the purity of the final crude peptide, in some cases by over 15%. ajpamc.com This pre-synthesis purification reduces the complexity of downstream processing and the associated solvent and waste load. ajpamc.com

Strategies for Waste Reduction and Sustainable Solvent Replacement

Solid-Phase Peptide Synthesis (SPPS), the primary application for Fmoc-DL-Ala-OH, is notoriously solvent-intensive. rsc.orgpeptide.com The repeated washing, deprotection, and coupling steps generate large volumes of waste, with solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) being the most common. acs.orgtandfonline.com These solvents are classified as hazardous and are under increasing regulatory scrutiny. rsc.orgtandfonline.com

Sustainable Solvent Replacement:

A major focus of greening SPPS has been the identification and validation of safer, more sustainable solvents. rsc.orgtandfonline.com Key characteristics for a viable green solvent in SPPS include the ability to swell the resin support, dissolve reagents, and be effective for both coupling and Fmoc-deprotection steps. researchgate.net Several alternatives to DMF and DCM have been successfully implemented:

2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that has proven effective for coupling, washing, and Fmoc-removal steps. acs.orgresearchgate.net

Ethyl Acetate (EtOAc): A less toxic solvent that can be used in combination with other green solvents for washing and other steps. acs.org

Propylene Carbonate (PC): Identified as a very green solvent, PC has been successfully used as a replacement for amide-based solvents in both solution- and solid-phase peptide synthesis. rsc.orgrsc.org

γ-Valerolactone (GVL): Considered an excellent green solvent choice for the entire peptide chain elongation process. researchgate.net

N-Butylpyrrolidinone (NBP): A solvent with similar characteristics to NMP but without the associated reprotoxic or mutagenic classifications. tandfonline.comresearchgate.net

SolventTraditional/GreenPrimary Use in SPPSKey Green Advantage
N,N-Dimethylformamide (DMF)TraditionalCoupling, Washing, DeprotectionN/A (Target for replacement)
Dichloromethane (DCM)TraditionalWashing, Resin SwellingN/A (Target for replacement)
2-Methyltetrahydrofuran (2-MeTHF)GreenCoupling, Washing, DeprotectionBio-based, lower toxicity. acs.org
Propylene Carbonate (PC)GreenCoupling, DeprotectionLow toxicity, effective replacement for amide solvents. rsc.org
γ-Valerolactone (GVL)GreenCoupling, DeprotectionBio-derived, good performance. researchgate.net
WaterGreenWashing, Reaction MediumSafest and most environmentally benign solvent. nih.govrsc.org

Waste Reduction Strategies:

Beyond solvent replacement, procedural modifications are being developed to minimize waste generation. One of the most effective strategies is the "in-situ Fmoc removal" protocol. peptide.comresearchgate.nettandfonline.com In this approach, the washing step after the coupling reaction is eliminated. Instead, the deprotection agent (e.g., 4-methylpiperidine, which is considered greener than piperidine) is added directly to the coupling cocktail. peptide.comtandfonline.com This method has been shown to reduce solvent consumption by up to 60-75% without compromising the quality of the synthesized peptide. peptide.comtandfonline.com Minimizing the number of washing steps after deprotection further contributes to solvent savings. tandfonline.com

Implementation of Catalyst-Free Reactions and Aqueous Media Processes

Catalyst-Free Reactions:

The standard process of attaching the Fmoc protecting group to an amino acid is typically a stoichiometric reaction that does not require a catalyst. However, within the broader context of peptide synthesis, the coupling of amino acids requires activating agents or coupling reagents, which are used in stoichiometric amounts and generate byproducts. acs.org A key green chemistry goal is to replace these reagents with catalytic systems. Recently, a small molecule catalyst system has been developed that can facilitate peptide bond formation in a more benign solvent like acetonitrile, bypassing the need for DMF and reducing the excess of protected amino acids required. acs.org This catalytic approach represents a significant step towards more sustainable peptide synthesis. acs.org

Aqueous Media Processes:

The ultimate green solvent is water, and significant efforts have been made to adapt Fmoc-based SPPS to aqueous conditions. nih.gov The primary challenge is the poor water solubility of standard Fmoc-amino acids like this compound. rsc.orgopenaccesspub.org Several innovative strategies have been developed to overcome this limitation:

Amino Acid Nanoparticles: One successful method involves creating water-dispersible nanoparticles of Fmoc-amino acids. rsc.orgresearchgate.net These nanoparticles are prepared by pulverizing the Fmoc-amino acid in the presence of a dispersion agent like poly(ethylene glycol). rsc.orgresearchgate.net This allows the synthesis to be conducted in water using conventional Fmoc building blocks. nih.govresearchgate.net

Water-Soluble Protecting Groups: Another approach is to modify the protecting group itself to impart water solubility. A notable example is the development of 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc), a sulfonated version of Fmoc. nih.gov The sulfonic acid groups make the protected amino acid soluble in water, enabling a truly aqueous synthesis process. nih.gov

Aqueous Solvent Mixtures: Research has shown that Fmoc/t-Bu SPPS can be performed in a 4:1 mixture of water and an inexpensive green solvent, which improves resin swelling and the solubility of starting materials. nih.gov This approach also includes methods for recycling the waste stream, further reducing the environmental footprint. nih.gov

These advancements in conducting peptide synthesis in water or aqueous systems represent a paradigm shift, moving the field towards safer, more sustainable, and circular chemical processes. nih.gov

Current Challenges, Identified Limitations, and Future Research Trajectories

Addressing "Difficult Sequences" and Peptide Aggregation Phenomena in SPPS

A significant challenge in SPPS is the synthesis of "difficult sequences," which are prone to intermolecular aggregation on the solid support. This aggregation can hinder deprotection and coupling steps, leading to truncated or deletion sequences and low yields. While the traditional tert-butyloxycarbonyl (Boc) SPPS approach is sometimes favored for sequences prone to aggregation, advancements in Fmoc chemistry continue to provide solutions. altabioscience.com

The incorporation of alanine (B10760859), with its small, non-polar methyl side chain, is generally considered to confer a high degree of flexibility to a polypeptide chain. advancedchemtech.comchemicalbook.com However, sequences rich in hydrophobic residues, including alanine, can contribute to the formation of stable secondary structures like β-sheets, which are a primary cause of on-resin aggregation. The use of a racemic mixture like DL-alanine can, in some contexts, disrupt the formation of highly ordered chiral structures, although in standard peptide synthesis, enantiomerically pure L- or D-amino acids are typically used to achieve a specific final product structure and function.

Strategies to mitigate aggregation involving alanine residues include:

Chaotropic Agents: The addition of salts like LiCl to the coupling media can disrupt secondary structure formation.

High-Temperature Synthesis: Performing coupling reactions at elevated temperatures can help to break up aggregates and improve reaction kinetics. occamdesign.com

Pseudoproline Dipeptides: Incorporating dipeptide building blocks that introduce a "kink" into the peptide backbone can disrupt aggregation-prone sequences.

Strategies for Further Enhancing Purity and Overall Yield in Synthetic Processes

Several side reactions can occur during the synthesis of Fmoc-amino acids. A frequently encountered issue is the Lossen-type rearrangement when using 9-fluorenylmethyloxycabonyl N-hydroxysuccinimide, which can lead to the formation of Fmoc-β-Ala-OH impurities. nih.gov Another common side reaction, particularly when using 9-fluorenylmethyl chloroformate, is the unwanted activation of the carboxylic acid, generating Fmoc-dipeptide impurities (e.g., Fmoc-Ala-Ala-OH). nih.goviris-biotech.de

To address these challenges and improve purity, several strategies have been developed:

Optimized Fmoc Introduction: The use of alternative reagents to N-hydroxysuccinimide, such as certain oxime-based reagents, has been developed for a cleaner introduction of the Fmoc group. nih.gov A proposed method to prevent amino acid oligomerization during the protection step involves an intermediate silylation of the carboxylic acid with chlorotrimethylsilane. nih.gov

Purification Techniques: A reported industrial synthesis for a dipeptide starting with Fmoc-L-Ala-OH utilized salting with an organic base as a clever purification strategy, avoiding the need for column chromatography and finishing with recrystallization to achieve a final purity of over 99%. researchgate.net

Process Monitoring: The application of analytical techniques like near-infrared (NIR) spectroscopy allows for real-time monitoring of the reaction process, such as the coupling of Fmoc-D-Ala-OH in SPPS. researchgate.net This process analytical technology (PAT) approach enables better control over critical process parameters to ensure reaction completion and maximize yield.

Table 1: Comparison of Synthetic Strategies for Fmoc-Amino Acids

Strategy Key Reagent(s) Common Impurities Mitigation/Purification Method Reference(s)
Standard Acylation Fmoc-OSu, NaHCO₃ Fmoc-β-Ala-OH Acidification and filtration chemicalbook.comnih.gov
Chloroformate Method Fmoc-Cl Fmoc-dipeptides Control of reaction conditions nih.gov
Intermediate Silylation Chlorotrimethylsilane, Fmoc-Cl Reduced oligomerization Silyl group protects carboxylic acid nih.gov
Benzotriazole Activation Fmoc-benzotriazoles, TEA Low dipeptide/tripeptide formation Direct, high-yield reaction organic-chemistry.org
Industrial Process Various Process-dependent Salting with organic base, recrystallization researchgate.net

Innovation in Protecting Group Chemistry and Novel Coupling Reagents

The foundation of modern SPPS lies in the orthogonality of the temporary Nα-Fmoc protecting group and acid-labile side-chain protecting groups. altabioscience.com While the core Fmoc/tBu strategy has been a workhorse for decades, research continues to yield innovations in both protecting groups and the coupling reagents used to form the amide bond. nih.gov

Protecting Groups: The Fmoc group itself is advantageous due to the mild, basic conditions (typically piperidine (B6355638) in DMF) required for its removal, which preserves acid-sensitive side-chain protecting groups and linkages to the resin. altabioscience.com Innovations have focused on developing new side-chain protecting groups that offer improved cleavage kinetics or prevent specific side reactions. For instance, the Mtt (4-methyltrityl) and Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) groups are used for orthogonal protection of lysine (B10760008) side chains, allowing for on-resin modification or branching. researchgate.net

Coupling Reagents: The development of efficient coupling reagents is crucial for minimizing racemization and achieving high coupling yields, especially for sterically hindered amino acids. While carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) were foundational, modern synthesis predominantly relies on aminium/uronium or phosphonium (B103445) salt-based reagents. bachem.comresearchgate.net

Table 2: Overview of Common Coupling Reagents in Fmoc-SPPS

Reagent Class Examples Key Features Reference(s)
Carbodiimides DCC, DIC Cost-effective; often used with additives (HOBt, Oxyma Pure) to suppress racemization. bachem.com
Aminium/Uronium Salts HBTU, HATU, HCTU, COMU High coupling efficiency; rapid reaction rates; HATU is effective for hindered couplings; COMU offers enhanced safety and solubility. bachem.comresearchgate.net
Phosphonium Salts PyBOP, PyAOP High activation efficiency; low racemization risk; useful for forming both amide and ester bonds. researchgate.nettandfonline.com

Newer reagents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) incorporate the HOBt-analogue Oxyma Pure directly into their structure, which improves safety by avoiding potentially explosive additives like HOBt and HOAt, while demonstrating coupling efficiencies comparable to HATU. bachem.com

Advanced Computational and Theoretical Modeling for Mechanistic Insight and Rational Design

Computational chemistry provides powerful tools for understanding the intricate mechanisms of peptide synthesis at a molecular level. Theoretical modeling can elucidate reaction pathways, predict side reactions, and guide the rational design of new reagents and protocols. For instance, computational analyses have been used to study the performance of novel catalysts designed for peptide synthesis. acs.org

By modeling the transition states for key steps in the catalytic cycle, researchers can understand how substituents on a catalyst influence energy barriers. acs.org Natural Bond Order (NBO) analysis can reveal electronic effects, such as how an inductive effect from a fluorine substituent can lower reaction barriers and facilitate nucleophilic attack, leading to more efficient bond formation. acs.org

These computational approaches can be applied to:

Mechanism of Coupling: Modeling the activation of the Fmoc-DL-Ala-OH carboxyl group by various coupling reagents to understand the formation of active esters and the subsequent aminolysis, helping to predict and minimize racemization.

Aggregation Phenomena: Using molecular dynamics (MD) simulations to model the behavior of growing peptide chains on the resin, predicting aggregation-prone sequences and exploring how different solvents or additives might disrupt these aggregates.

Protecting Group Stability: Calculating the stability of the Fmoc group and various side-chain protecting groups under different reaction conditions to predict and prevent premature cleavage.

Expanding the Scope of Biological and Material Applications

This compound, primarily through its enantiomerically pure L- and D-forms, serves as a fundamental building block for synthetic peptides with a wide range of applications. advancedchemtech.comguidechem.com

Drug Development: Synthetic peptides are crucial in pharmaceutical research for developing new therapeutics. chemimpex.com Alanine's presence in a peptide sequence can influence its conformation and stability, which are key determinants of biological activity.

Protein Engineering and Proteomics: Fmoc-Ala-OH is used to synthesize peptide fragments of proteins to study protein-protein interactions, enzyme mechanisms, and to serve as standards in proteomics research. advancedchemtech.comchemimpex.com

Bioconjugation: Peptides synthesized using Fmoc-amino acids can be attached to other molecules, such as antibodies or cytotoxic drugs, to create targeted therapeutics or diagnostic agents. chemimpex.com

Biomaterials: Fmoc-protected amino acids and the resulting peptides can self-assemble into nanostructures like hydrogels. These materials are being explored for applications in tissue engineering, drug delivery, and 3D cell culture. The simple, hydrophobic side chain of alanine can play a role in the hydrophobic interactions that drive this self-assembly process.

Scalability and Industrial Implementation of Sustainable Synthetic Routes

The increasing use of peptides as Active Pharmaceutical Ingredients (APIs) has driven the need for scalable, cost-effective, and sustainable manufacturing processes. A key challenge in SPPS is the large volume of solvent waste generated, particularly from the repetitive washing steps after deprotection and coupling. researchgate.netrsc.org

Scalability: The transition from lab-scale to industrial production requires robust and reproducible synthetic methods. An example of an industrializable process for a dipeptide intermediate starting from Fmoc-L-Ala-OH was developed that successfully avoided chromatographic purification, a major bottleneck in large-scale production. researchgate.net By using salting-out and recrystallization techniques, the process was made more amenable to manufacturing, improving efficiency and cost-control. researchgate.net

Sustainable Synthesis: There is a significant push towards "green" chemistry in peptide synthesis. A promising strategy is the development of in situ Fmoc removal protocols. rsc.org In this approach, after the coupling step is complete, the deprotection agent (e.g., piperidine) is added directly to the coupling cocktail. rsc.org This eliminates the need for the washing steps in between, significantly reducing solvent consumption. Research has shown that this strategy can save up to 75% of the solvent used in traditional protocols, making SPPS a more sustainable technology. rsc.org Further optimization includes adding a weak acid like OxymaPure to the washing solvent to more effectively remove traces of the basic deprotection agent. rsc.org

Q & A

Q. What are the standard methods for synthesizing and purifying Fmoc-DL-Ala-OH?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling. In solution-phase synthesis, Fmoc-protected alanine is activated using carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole) as a coupling additive to minimize racemization . Purification involves liquid-liquid extraction (e.g., HCl washes to remove unreacted reagents) followed by chromatography (e.g., reverse-phase HPLC) to isolate the diastereomeric mixture .

Q. How is the identity and purity of this compound confirmed in academic research?

Key analytical methods include:

  • HPLC : To assess purity and resolve D/L isomers using chiral columns .
  • 1H-NMR : To verify the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and alanine backbone (δ ~1.3–1.5 ppm for methyl groups) .
  • Optical rotation : For enantiomeric excess determination, though DL mixtures will show no net rotation .
  • Mass spectrometry (MS) : To confirm molecular weight (311.3 g/mol) and isotopic patterns .

Advanced Research Questions

Q. What factors influence coupling efficiency of this compound in SPPS?

Coupling efficiency depends on:

  • Activation strategy : EDC/HOBt or OxymaPure®/DIC systems reduce racemization compared to older reagents like DCC .
  • Solvent choice : Dimethylformamide (DMF) or dichloromethane (DCM) optimizes solubility and reaction kinetics .
  • Temperature : Lower temperatures (0–4°C) suppress side reactions during activation .
  • Steric hindrance : The DL mixture may require extended coupling times compared to single enantiomers .

Q. How can researchers minimize racemization during this compound incorporation into peptides?

Racemization is mitigated by:

  • Using low-basicity conditions : Additives like HOBt or Oxyma inhibit base-catalyzed epimerization .
  • Avoiding prolonged exposure to piperidine during Fmoc deprotection (limit to 20% v/v, 10–20 min) .
  • Monitoring via HPLC chiral analysis post-synthesis to quantify D/L ratios .

Q. What side reactions are common with this compound, and how are they addressed?

Common issues include:

  • Aspartimide formation : Prevented by using bulky side-chain protecting groups and minimizing basic conditions .
  • Fmoc cleavage byproducts : Controlled by avoiding excessive heating during synthesis .
  • Aggregation in hydrophobic peptides : Additives like TFA·HOBt or elevated temperatures improve solubility .

Q. How can orthogonal protection strategies be applied to this compound in complex peptide synthesis?

For multi-residue peptides, combine this compound with:

  • Acid-labile groups (e.g., Trt for cysteine) for selective deprotection.
  • Photocleavable protecting groups (e.g., NVOC) for spatiotemporal control .
  • Alloc/allyl deprotection via Pd(0) catalysis for sequential assembly .

Q. How should researchers resolve contradictions between purity assays (e.g., HPLC vs. NMR) for this compound?

Discrepancies arise from:

  • HPLC sensitivity limits : Trace impurities below detection thresholds.
  • NMR integration errors : Overlapping signals or incomplete dissolution. Cross-validate using LC-MS for mass confirmation and elemental analysis for stoichiometric validation .

Q. What challenges arise when scaling up this compound synthesis from milligram to gram quantities?

Scale-up issues include:

  • Solvent volume optimization : Transitioning from batch to flow chemistry for better heat dissipation .
  • Cost-efficiency : Replacing expensive coupling agents (e.g., HATU) with EDC/HOBt .
  • Purification bottlenecks : Switching from HPLC to flash chromatography for large batches .

Q. How do storage conditions impact this compound stability?

Stability is maintained by:

  • Temperature : Store at 2–8°C to prevent Fmoc group hydrolysis .
  • Moisture control : Use desiccants and airtight containers to avoid hygroscopic degradation .
  • Light protection : Amber vials prevent photolytic cleavage of the Fmoc group .

Q. What advanced techniques differentiate D- and L-Ala in this compound during chiral analysis?

Methods include:

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases .
  • Circular dichroism (CD) : Detecting Cotton effects at 210–230 nm for enantiomeric discrimination .
  • Enzymatic assays : L-amino acid oxidase selectively degrades L-Ala, leaving D-Ala intact for quantification .

Notes

  • Safety : While this compound is not classified as hazardous, follow general lab precautions (gloves, goggles) due to potential irritant properties .
  • Data Validation : Cross-reference CAS 35661-38-2 and PubChem entries for structural confirmation .
  • Synthesis Optimization : Pilot small-scale reactions to refine coupling and deprotection protocols before scaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-DL-Ala-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-DL-Ala-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.